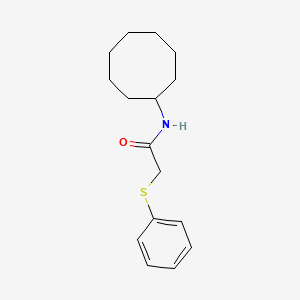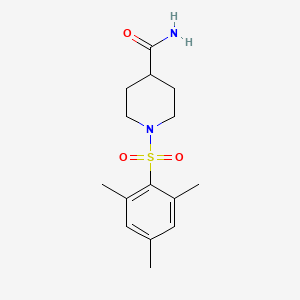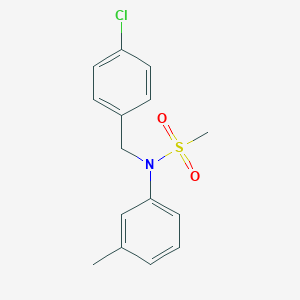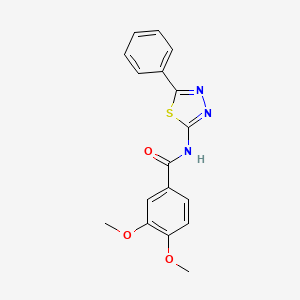![molecular formula C11H10F6N2O2 B5733463 N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5733463.png)
N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea, also known as TFMTU, is a chemical compound with potential applications in scientific research. It is a urea derivative that has been synthesized for its ability to inhibit certain enzymes and proteins. In
Mechanism of Action
N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea is believed to inhibit enzymes and proteins by binding to their active sites and disrupting their function. The trifluoromethyl group on this compound is thought to play a key role in this binding process, as it can form strong interactions with the target molecule. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes and proteins, this compound has been shown to have antioxidant properties. It has also been shown to reduce the production of reactive oxygen species, which can cause cellular damage. These effects make this compound a promising compound for further study in the field of oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high yields. It also has a high purity, which makes it a reliable tool for studying enzyme and protein function. However, this compound does have some limitations. It is a relatively new compound, and its effects on biological systems are still being studied. It also has limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea. One area of interest is its potential use as an anti-cancer agent. This compound has been shown to inhibit the activity of CK2, which is involved in cancer cell signaling pathways. Further research is needed to determine if this compound could be an effective treatment for certain types of cancer. Another area of interest is its potential use as a tool for studying oxidative stress. This compound has antioxidant properties and has been shown to reduce the production of reactive oxygen species. Further research is needed to determine if this compound could be a valuable tool for studying the effects of oxidative stress on biological systems.
Conclusion:
In conclusion, this compound is a promising compound for scientific research. Its ability to inhibit enzymes and proteins, its antioxidant properties, and its potential use as an anti-cancer agent make it a valuable tool for studying biological systems. Further research is needed to fully understand its effects and potential applications.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea involves the reaction of 4-methoxyaniline with 2,2,2-trifluoro-1-(trifluoromethyl)ethanol in the presence of a base and a coupling agent. The resulting product is then treated with phosgene to form the final compound. This process has been optimized to produce high yields and purity of this compound.
Scientific Research Applications
N-(4-methoxyphenyl)-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea has been used in scientific research as an inhibitor of various enzymes and proteins. It has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in melanin synthesis. This compound has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways. These inhibitory effects make this compound a valuable tool in studying the functions of these enzymes and proteins.
properties
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoropropan-2-yl)-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6N2O2/c1-21-7-4-2-6(3-5-7)18-9(20)19-8(10(12,13)14)11(15,16)17/h2-5,8H,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZIOVMAJOJSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dichloro-6-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5733383.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-methylacetamide](/img/structure/B5733398.png)

![4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5733411.png)
![4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}thiophene-2-carbaldehyde semicarbazone](/img/structure/B5733415.png)

![N-[2-methoxy-5-({[3-(4-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5733445.png)

![N-(4-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methoxy}phenyl)acetamide](/img/structure/B5733448.png)

![methyl [3-(benzoylamino)phenoxy]acetate](/img/structure/B5733474.png)
![ethyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5733485.png)
![3-(5-nitro-2-furyl)acrylaldehyde [7-(2-hydroxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B5733493.png)
